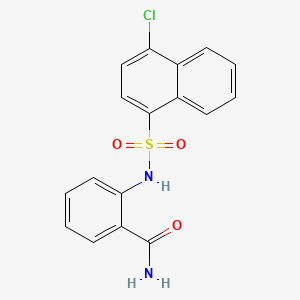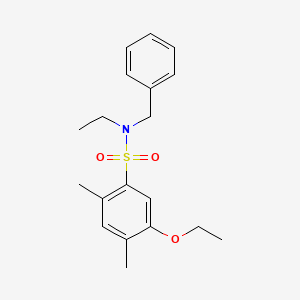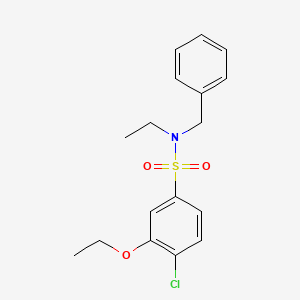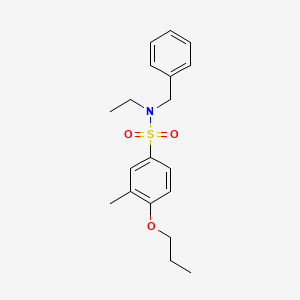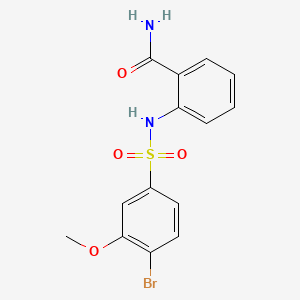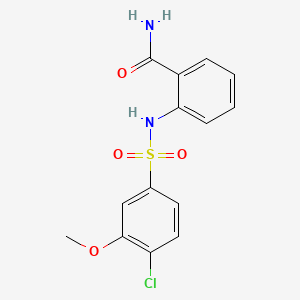
Cerium136
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium-136 is a naturally occurring isotope of cerium, a rare-earth metal. Cerium is the most abundant of the rare-earth elements and is found in minerals such as bastnasite and monazite. Cerium-136 has an atomic number of 58 and a mass number of 136, with 58 protons and 78 neutrons in its nucleus. It is a stable isotope and constitutes about 0.19% of naturally occurring cerium .
Preparation Methods
Cerium-136 can be prepared through various synthetic routes. One common method involves the reduction of cerium(IV) oxide (CeO2) using a suitable reducing agent such as hydrogen gas at high temperatures. Another method is the electrolysis of cerium(III) chloride (CeCl3) in a molten salt medium. Industrial production of cerium typically involves the extraction of cerium from its ores, followed by purification and separation processes .
Chemical Reactions Analysis
Cerium-136, like other cerium isotopes, undergoes various chemical reactions. It readily reacts with oxygen to form cerium(IV) oxide (CeO2), a process known as oxidation. Cerium can also undergo reduction reactions, where cerium(IV) is reduced to cerium(III) using reducing agents such as hydrogen or carbon monoxide. Additionally, cerium can participate in substitution reactions, where cerium atoms replace other metal atoms in compounds. Common reagents used in these reactions include acids, bases, and other metal salts. Major products formed from these reactions include cerium oxides, cerium halides, and cerium nitrates .
Scientific Research Applications
Cerium-136 has a wide range of scientific research applications. In chemistry, cerium compounds are used as catalysts in various reactions, including oxidation and hydrogenation processes. In biology and medicine, cerium oxide nanoparticles are studied for their antioxidant properties and potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer. In industry, cerium is used in the production of glass and ceramics, as well as in the manufacturing of catalytic converters for automobiles .
Mechanism of Action
The mechanism of action of cerium-136 and its compounds is primarily based on their redox properties. Cerium can exist in both +3 and +4 oxidation states, allowing it to participate in redox reactions. In biological systems, cerium oxide nanoparticles can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This antioxidant activity is attributed to the reversible conversion between cerium(III) and cerium(IV) states, which helps neutralize ROS and prevent cellular damage .
Comparison with Similar Compounds
Cerium-136 can be compared with other cerium isotopes, such as cerium-138, cerium-140, and cerium-142. While all these isotopes share similar chemical properties, cerium-136 is unique due to its specific neutron number and stable nature. Other similar compounds include lanthanide elements like lanthanum, praseodymium, and neodymium, which also exhibit similar chemical behaviors but differ in their atomic structures and specific applications .
Properties
CAS No. |
15758-67-5 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


